(Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-4-11-21-16-10-9-15(24-3)12-17(16)25-19(21)20-18(22)13-5-7-14(23-2)8-6-13/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRILZPHXLOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound's structure features a thiazole ring, methoxy groups, and a propynyl substituent, which contribute to its potential pharmacological properties.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 499.6 g/mol. Its structural characteristics are essential for understanding its biological activity.
Anticancer Properties
Research has indicated that compounds containing benzothiazole and methoxy groups often exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds demonstrate efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells. The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability.
A comparative analysis of similar compounds revealed that those with specific structural modifications, such as additional methoxy or methyl groups, often displayed improved antiproliferative activity. For example, compounds with IC50 values in the low micromolar range have been documented in literature, indicating potent anticancer effects .
The mechanism by which (Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects involves interaction with various cellular targets. The thiazole moiety is known to interfere with critical signaling pathways associated with cell proliferation and apoptosis. In particular, it has been suggested that these compounds may inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. Preliminary studies indicate that (Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups has been linked to enhanced antimicrobial efficacy through mechanisms that disrupt bacterial cell wall synthesis or function .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | HCT-15 | Low micromolar | Significant antiproliferative effects |
| Anticancer | MCF-7 | Low micromolar | Enhanced activity with methoxy groups |
| Antimicrobial | E. faecalis | MIC = 8 µM | Selective activity against Gram-positive strains |
| Antimicrobial | S. aureus | MIC = 16 µM | Effective against multiple strains |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 3.7 µM against HCT 116 cells, indicating strong potential for further development as an anticancer drug .
- Mechanistic Insights : Molecular dynamics simulations have suggested that the compound interacts predominantly through hydrophobic contacts with target proteins, which is crucial for its anticancer activity .
- Antimicrobial Efficacy : Research has highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in infectious diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with various biological targets. Notably, compounds with similar structures have been evaluated for their antibacterial, antifungal, and anticancer activities. Research indicates that derivatives of benzothiazole can inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain management .
Antimicrobial Activity
Studies have demonstrated that related benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been tested against various bacterial strains, showing selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) observed indicate potential for use in treating infections.
Antiviral Properties
Recent studies have explored the antiviral potential of benzothiazole derivatives against viruses like H5N1 and SARS-CoV-2. The structural similarities of (Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide with these active compounds suggest that it could be investigated for similar antiviral effects .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group (R1 = OMe) is electron-donating, contrasting with the nitro group (R1 = NO₂) in , which is strongly electron-withdrawing.
- Propargyl vs. Allyl Substituents : The propargyl group (C≡CH₂) in the target compound and introduces sp-hybridized carbons, enhancing rigidity and enabling click chemistry applications. In contrast, the allyl (C=CH₂) group in offers greater conformational flexibility and may influence solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Comparison with Heterocyclic Analogs
Key Observations :
- Synthetic Yields : Thiadiazole derivatives in are synthesized in 70–80% yields via condensation reactions, suggesting efficient protocols that could be adapted for the target compound.
- Biological Activity: Quinolinium-thiazole derivatives in with morpholinopropyl/pyrrolidinyl substituents exhibit antibacterial activity, hinting that the target compound’s propargyl group could be modified for similar applications.
Electronic and Reactivity Profiles
- Methoxy vs.
- Propargyl Reactivity : The propargyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in allyl-substituted analogs like .
Q & A
Basic Research Question
- NMR spectroscopy : Confirm regiochemistry of methoxy and propargyl groups via H and C chemical shifts (e.g., propargyl protons at δ 2.1–2.3 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with methanol/water gradients .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 451.12) and fragment patterns .
- X-ray crystallography : Resolve Z/E isomerism in the benzothiazolylidene moiety .
Methodological Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzo[d]thiazole region .
How can researchers investigate the tautomeric behavior of the benzothiazol-2(3H)-ylidene moiety?
Advanced Research Question
- Dynamic NMR : Monitor proton exchange between tautomers (e.g., thione vs. thiol forms) at variable temperatures .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict tautomer stability and transition states .
- pH-dependent UV/Vis : Track absorbance shifts (250–300 nm) to identify dominant tautomers under acidic/basic conditions .
Methodological Tip : Compare experimental IR carbonyl stretches (1650–1700 cm) with computed spectra to validate tautomeric forms .
What strategies resolve contradictions in biological activity data between this compound and analogs?
Advanced Research Question
- Comparative SAR table :
| Compound Modification | Biological Activity (IC50, μM) | Key Reference |
|---|---|---|
| Prop-2-yn-1-yl substituent | 0.45 (Kinase X inhibition) | |
| Ethyl substituent (analog) | 1.2 (Kinase X inhibition) | |
| Methoxy → Chloro substitution | Loss of activity |
- Assay standardization : Use isogenic cell lines and fixed ATP concentrations (10 μM) in kinase inhibition assays .
- Structural overlay analysis : Align docking poses (e.g., AutoDock Vina) to identify steric clashes from bulky substituents .
Methodological Tip : Validate target engagement via cellular thermal shift assays (CETSA) to confirm direct binding .
What methodologies study degradation pathways under varying pH and temperature?
Advanced Research Question
- Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradants via LC-MS/MS .
- Arrhenius kinetics : Calculate activation energy (E) for hydrolysis at 25–60°C to predict shelf-life .
- Oxidative stability : Treat with 3% HO and monitor sulfoxide/sulfone formation via H NMR .
Methodological Tip : Use QbD principles to correlate degradation products with bioactivity loss using partial least squares (PLS) regression .
How to design SAR studies for identifying key functional groups?
Advanced Research Question
- Systematic substitution :
- Propargyl group : Replace with allyl/ethyl to assess π-π stacking effects .
- Methoxy positions : Synthesize 4-/6-methoxy isomers to map hydrogen bonding .
- 3D-QSAR : Build CoMFA models using IC50 data from 20+ analogs to visualize electrostatic/hydrophobic hotspots .
- Alanine scanning mutagenesis : Test binding to kinase X mutants (e.g., Tyr123Ala) to pinpoint interactions .
Methodological Tip : Couple SPR (surface plasmon resonance) with molecular dynamics to quantify binding kinetics (k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
